Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate
Overview
Description
Diclofenac impurity.
Mechanism of Action
Target of Action
The primary targets of Diclofenac Monobromo Sodium Salt Impurity are the cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostanoids, which are involved in inflammation and pain signaling .
Mode of Action
Diclofenac Monobromo Sodium Salt Impurity inhibits both COX-1 and COX-2 enzymes . This inhibition prevents the synthesis of prostanoids, including prostaglandin (PG)-E2, PGD2, PGF2, prostacyclin (PGI2), and thromboxane (TX)A2 . The inhibition of these prostanoids reduces inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Diclofenac Monobromo Sodium Salt Impurity is the prostanoid synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostanoids, which are key mediators of inflammation and pain .
Pharmacokinetics
It is known that the pharmacokinetic properties of diclofenac have been modified using pharmaceutical technology to improve absorption, provide rapid onset of analgesia, and reduce systemic exposure .
Result of Action
The inhibition of prostanoid synthesis by Diclofenac Monobromo Sodium Salt Impurity leads to a reduction in inflammation and pain . This is the primary molecular and cellular effect of this compound’s action.
Action Environment
The action of Diclofenac Monobromo Sodium Salt Impurity can be influenced by environmental factors. For instance, the photocatalytic degradation of diclofenac has been studied, and it was found that the degradation rate was affected by the initial reactant concentration . .
Biological Activity
Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate, also known as sodium 2-[2-(2-bromo-6-chlorophenyl)amino]phenyl acetate, is a compound with notable biological activity. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H11BrClNO2Na
- Molecular Weight : 362.58 g/mol
- CAS Number : 127792-45-4
- SMILES Notation : [Na+].[O-]C(=O)Cc1ccccc1Nc2c(Cl)cccc2Br
The compound features a bromo and chloro substitution on the aniline moiety, which significantly influences its biological properties.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against various cancer cell lines. A study reported that derivatives of similar compounds showed IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines, suggesting potential efficacy in cancer treatment .
Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |
---|---|---|
MCF-7 | 1.9 | Doxorubicin 3.23 |
HCT-116 | 2.3 | Doxorubicin 3.23 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 250 |
Pseudomonas aeruginosa | 500 |
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized that the presence of halogen substituents enhances its interaction with biological targets such as enzymes and receptors involved in cell proliferation and apoptosis pathways.
Case Studies
- Cytotoxicity Assessment : A study utilizing MTT assays demonstrated that this compound exhibited moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines, with varying degrees of effectiveness depending on the cell type .
- Inhibition Studies : Another investigation highlighted the compound's potential as an inhibitor of specific enzymes linked to cancer progression, although detailed kinetic studies are still required to confirm these findings.
Properties
IUPAC Name |
sodium;2-[2-(2-bromo-6-chloroanilino)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEGIAAJWFDGJP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Br)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClNNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635563 | |
Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127792-45-4 | |
Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.